molecular formula C16H16O2 B1684238 Xenbucin CAS No. 959-10-4

Xenbucin

Cat. No.: B1684238
CAS No.: 959-10-4
M. Wt: 240.30 g/mol
InChI Key: IYEPZNKOJZOGJG-UHFFFAOYSA-N
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Description

Xenbucin: is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antihypercholesterolemic properties. It is known for its ability to reduce inflammation and pain, making it useful in treating various inflammatory conditions . The compound is often used in its trans-4-phenylcyclohexylamine salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: Xenbucin can be synthesized using multiple routes. One notable method involves a Suzuki coupling reaction catalyzed by palladium on carbon (Pd/C) in water. This method uses sodium tetraphenylborate as a phenylation reagent . The synthesis can be performed in four steps, with overall yields ranging from 36% to 59% .

Industrial Production Methods: In industrial settings, the Suzuki coupling reaction is favored due to its efficiency and the high purity of the final product. The reaction conditions typically involve low catalyst loading (0.05% - 0.5%) and the use of non-toxic reagents .

Chemical Reactions Analysis

Types of Reactions: Xenbucin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Xenbucin has a wide range of applications in scientific research:

Mechanism of Action

Xenbucin exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Comparison: Xenbucin is unique due to its specific molecular structure, which allows for efficient synthesis via Suzuki coupling. Compared to similar compounds like Fenbufen, Flurbiprofen, and Felbinac, this compound offers a different balance of anti-inflammatory and analgesic properties .

Properties

CAS No.

959-10-4

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C16H16O2/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,17,18)

InChI Key

IYEPZNKOJZOGJG-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Appearance

Solid powder

Key on ui other cas no.

959-10-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xenbucin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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